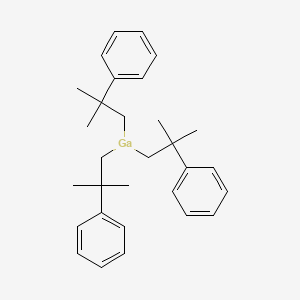
Tris(2-methyl-2-phenylpropyl)gallane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-methyl-2-phenylpropyl)gallium is a chemical compound with the molecular formula C₃₀H₃₉Ga.
Métodos De Preparación
The preparation of Tris(2-methyl-2-phenylpropyl)gallium involves synthetic routes that typically include the reaction of gallium trichloride with 2-methyl-2-phenylpropyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Tris(2-methyl-2-phenylpropyl)gallium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of gallium oxides.
Reduction: It can be reduced using suitable reducing agents, resulting in the formation of lower oxidation state gallium compounds.
Substitution: The ligands in the compound can be substituted with other ligands through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Tris(2-methyl-2-phenylpropyl)gallium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other gallium-containing compounds and materials.
Medicine: Gallium compounds, including Tris(2-methyl-2-phenylpropyl)gallium, are being investigated for their anticancer properties.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Tris(2-methyl-2-phenylpropyl)gallium involves its interaction with molecular targets such as transferrin, a protein that transports iron in the blood. Gallium competes with iron for binding to transferrin, disrupting iron homeostasis in cells. This disruption can lead to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, ultimately resulting in cell death .
Comparación Con Compuestos Similares
Tris(2-methyl-2-phenylpropyl)gallium can be compared with other gallium compounds such as:
Tris(8-quinolinolato)gallium(III) (KP46): Known for its anticancer properties and clinical trials in renal cell carcinoma.
Tris(3-hydroxy-2-methyl-4H-pyran-4-onato)gallium(III) (GaM): Another gallium compound with potential anticancer applications.
The uniqueness of Tris(2-methyl-2-phenylpropyl)gallium lies in its specific ligand structure, which may confer distinct chemical and biological properties compared to other gallium compounds.
Propiedades
Número CAS |
138667-97-7 |
|---|---|
Fórmula molecular |
C30H39Ga |
Peso molecular |
469.4 g/mol |
Nombre IUPAC |
tris(2-methyl-2-phenylpropyl)gallane |
InChI |
InChI=1S/3C10H13.Ga/c3*1-10(2,3)9-7-5-4-6-8-9;/h3*4-8H,1H2,2-3H3; |
Clave InChI |
HAFIBJGHWMFQHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C[Ga](CC(C)(C)C1=CC=CC=C1)CC(C)(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


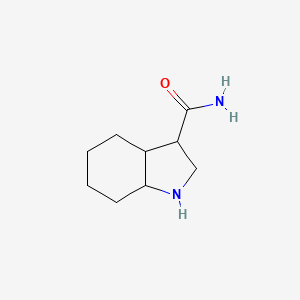
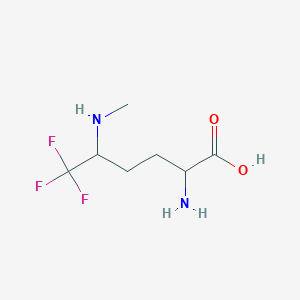
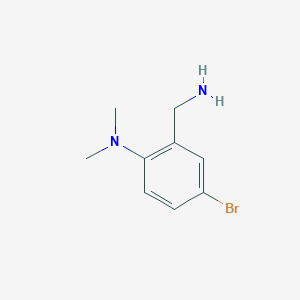
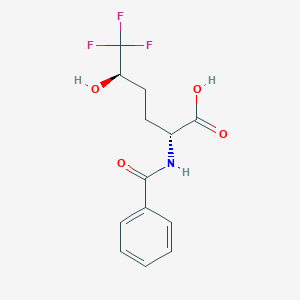
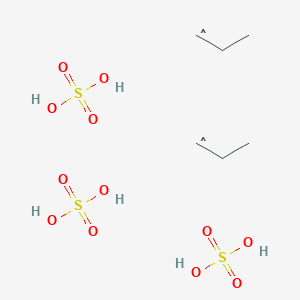
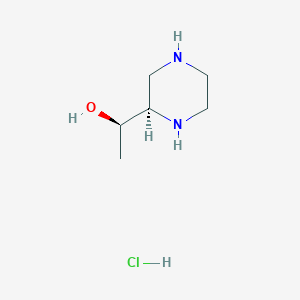
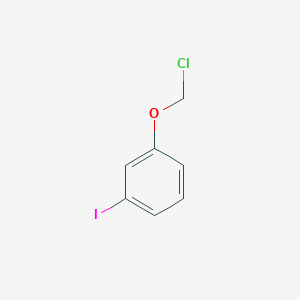
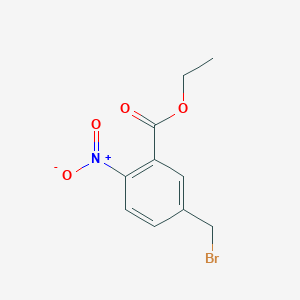
![1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanol](/img/structure/B13145814.png)

![(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B13145832.png)
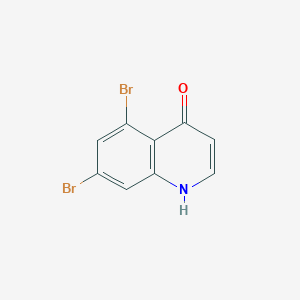
![2,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13145853.png)
![N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13145855.png)
